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Introduction
Glycol Nucleic Acid (GNA) is an unnatural nucleic acid analog characterized by a simplified,

acyclic three-carbon glycerol backbone linked by phosphodiester bonds.[1][2] This modification

imparts unique properties to oligonucleotides, including high thermal stability in duplexes,

resistance to nuclease degradation, and the ability to form stable structures.[2][3] These

characteristics make GNA-modified oligonucleotides promising candidates for various

therapeutic and diagnostic applications, including antisense therapy, siRNA, and aptamers.[1]

This document provides detailed application notes and protocols for the automated solid-phase

synthesis of GNA-modified oligonucleotides using standard phosphoramidite chemistry.[2][4]

Data Presentation
The synthesis of high-quality GNA-modified oligonucleotides is achievable with high efficiency

using automated synthesizers. The following table summarizes representative quantitative data

for the synthesis of GNA oligonucleotides. It is important to note that coupling efficiencies can

be influenced by several factors, including the purity of reagents, coupling time, and the

specific sequence being synthesized.[5]
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Parameter
GNA-Modified
Oligonucleotides

Standard DNA/RNA
Oligonucleotides

Reference

Average Coupling

Efficiency
>98% >99% [6][7]

Overall Yield (for a 20-

mer)
Approx. 60-70% Approx. 70-80%

Calculated based on

coupling efficiency

Purity (Trityl-on,

crude)
>80% >85% [6]

Final Purity (after

purification)
>95% >95% [8][9]

Note: The overall yield is calculated as (Average Coupling Efficiency)^(Number of couplings -

1). The values presented are typical and may vary depending on the specific synthesis

conditions and sequence.

Experimental Protocols
Protocol 1: Preparation of GNA Phosphoramidites
The synthesis of GNA phosphoramidite monomers is a prerequisite for automated

oligonucleotide synthesis. Detailed chemical synthesis protocols for GNA phosphoramidites

with various nucleobases (Adenine, Guanine, Cytosine, Thymine) have been described.[2][6]

Improved methods utilize N-dimethylformamidine protection for adenine and guanine, and an

acetamide for cytosine to allow for faster deprotection.[6] Researchers can either synthesize

these monomers in-house or procure them from commercial suppliers.[10]

Protocol 2: Automated Solid-Phase Synthesis of GNA-
Modified Oligonucleotides
This protocol outlines the steps for automated synthesis on a standard DNA/RNA synthesizer.

1. Reagent Preparation:

GNA Phosphoramidites: Dissolve GNA phosphoramidites (A, G, C*, T) in anhydrous

acetonitrile to a final concentration of 100 mM.[6]
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Standard Reagents: Prepare fresh solutions of activator (e.g., 5-Ethylthio-1H-tetrazole),

capping reagents (Cap A and Cap B), oxidizing agent (e.g., iodine solution), and deblocking

agent (e.g., trichloroacetic acid in dichloromethane) as per the synthesizer manufacturer's

recommendations.

2. Synthesizer Setup:

Install the GNA phosphoramidite vials and other reagent reservoirs on the synthesizer.

Program the synthesis sequence, specifying the desired GNA and any standard DNA/RNA

bases.

Select a suitable solid support, typically controlled pore glass (CPG) functionalized with the

first nucleoside.[4]

3. Synthesis Cycle: The automated synthesis proceeds through a series of repeated cycles,

one for each monomer addition.

Step 1: Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed

from the support-bound nucleoside by treatment with the deblocking agent.

Step 2: Coupling: The GNA phosphoramidite is activated by the activator and coupled to the

free 5'-hydroxyl group of the growing oligonucleotide chain. A key modification for GNA

synthesis is extending the coupling time to 3 minutes to ensure high coupling efficiency.[6]

Step 3: Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping

reagents to prevent the formation of deletion mutants in subsequent cycles.

Step 4: Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable

phosphate triester linkage using the oxidizing agent.

4. Post-Synthesis Processing:

Upon completion of the synthesis, the solid support is removed from the synthesizer.

The oligonucleotide is cleaved from the support and the protecting groups are removed.
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Protocol 3: Deprotection and Purification
1. Cleavage and Deprotection:

Transfer the solid support to a vial.

Add a solution of AMA (a mixture of aqueous ammonium hydroxide and aqueous

methylamine).[6]

Incubate the vial at 55°C for 15-20 minutes.[6] This treatment cleaves the oligonucleotide

from the solid support and removes the protecting groups from the nucleobases and the

phosphate backbone.[11]

Cool the vial and transfer the supernatant containing the crude oligonucleotide to a new

tube.

Evaporate the solvent to dryness.

2. Purification:

The crude oligonucleotide can be purified using various methods, including High-

Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis

(PAGE).[8][9]

Reverse-Phase HPLC (RP-HPLC): This is a common method for purifying "trityl-on"

oligonucleotides, where the final 5'-DMT group is left on. The hydrophobic DMT group allows

for good separation. The collected fraction is then detritylated and desalted.

Ion-Exchange HPLC (IE-HPLC): This method separates oligonucleotides based on their

charge and is effective for purifying "trityl-off" oligonucleotides.

Denaturing PAGE: This technique provides high resolution for purifying oligonucleotides,

especially for longer sequences.[9]

3. Characterization:

The purity and identity of the final GNA-modified oligonucleotide should be confirmed by

methods such as mass spectrometry (e.g., MALDI-TOF or ESI-MS) and HPLC analysis.
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Caption: Automated solid-phase synthesis workflow for GNA-modified oligonucleotides.
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Caption: Chemical structure of a Glycol Nucleic Acid (GNA) monomer unit.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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